molecular formula C11H12O3S B14846648 1-(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-7-YL)-2-mercapto-ethanone

1-(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-7-YL)-2-mercapto-ethanone

Cat. No.: B14846648
M. Wt: 224.28 g/mol
InChI Key: VNEIHMLZGHXZGV-UHFFFAOYSA-N
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Description

1-(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-7-YL)-2-mercapto-ethanone is a heterocyclic compound featuring a benzodioxepin ring fused with a mercapto-ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-7-YL)-2-mercapto-ethanone typically involves the condensation of 3,4-dihydro-2H-benzo[B][1,4]dioxepin-7-amine with salicylaldehyde derivatives or 2-hydroxy-1-naphthaldehyde . This reaction is often carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-7-YL)-2-mercapto-ethanone undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzodioxepin ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzodioxepin derivatives.

Scientific Research Applications

1-(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-7-YL)-2-mercapto-ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-7-YL)-2-mercapto-ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The antioxidant activity is likely due to its capacity to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

  • 3,4-Dihydro-2H-benzo[B][1,4]dioxepin-7-amine
  • 2-Hydroxy-1-naphthaldehyde derivatives

Comparison: 1-(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-7-YL)-2-mercapto-ethanone stands out due to its unique combination of a benzodioxepin ring and a mercapto-ethanone group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced bioactivity and stability, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-sulfanylethanone

InChI

InChI=1S/C11H12O3S/c12-9(7-15)8-2-3-10-11(6-8)14-5-1-4-13-10/h2-3,6,15H,1,4-5,7H2

InChI Key

VNEIHMLZGHXZGV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)CS)OC1

Origin of Product

United States

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